molecular formula C7H7BrClNO B8365838 (5-Bromo-3-chloro-4-methylpyridin-2-yl)methanol

(5-Bromo-3-chloro-4-methylpyridin-2-yl)methanol

Cat. No.: B8365838
M. Wt: 236.49 g/mol
InChI Key: CIDYWDSCUGSWMM-UHFFFAOYSA-N
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Description

(5-Bromo-3-chloro-4-methylpyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H7BrClNO and its molecular weight is 236.49 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

(5-bromo-3-chloro-4-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H7BrClNO/c1-4-5(8)2-10-6(3-11)7(4)9/h2,11H,3H2,1H3

InChI Key

CIDYWDSCUGSWMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-chloro-2,4-dimethylpyridine 1-oxide (373 mg; 1.5772 mmol) in dichloromethane (10 mL; 156.0 mmol) was added trifluoroacetic anhydride (0.70 mL; 5.0 mmol). The reaction mixture was stirred at room temperature for 20 hours. Trifluoroacetic anhydride (0.5 mL; 4 mmol) was then added and the reaction mixture stirred for an additional 4 hours at room temperature. The reaction mixture was poured into 2M aqueous potassium carbonate and extracted twice with dichloromethane. The combined dichloromethane extracts were dried over magnesium sulfate, filtered, and evaporated in vacuo. The resulting residue was dissolved in tetrahydrofuran (6 mL), and treated with sodium hydroxide (10 mol/L) in water (0.60 mL; 6.0 mmol). The mixture was stirred at room temperature for 2 hours, and then neutralized with 5M aqueous HCl (1.3 mL). The reaction mixture was poured into saturated aqueous sodium bicarbonate and extracted with dichloromethane (3×100 mL). The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated. The crude product was purified via flash chromatography on silica gel (24 g silica, solvent gradient: 20-100% ethyl acetate in dichloromethane) to yield 255.6 mg (69%) of the title compound. LCMS (ESI): M+H=236.2; 1H NMR (400 MHz, CDCl3) δ 8.55 (s, 1H), 4.73 (d, J=4.8 Hz, 2H), 4.05 (s, 1H), 2.55 (s, 3H).
Name
5-bromo-3-chloro-2,4-dimethylpyridine 1-oxide
Quantity
373 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
69%

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